5-Nitropicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H7ClN4O2. It is a derivative of picolinamide, featuring a nitro group at the 5-position and an imidamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct placement of the nitro group and the formation of the imidamide .
Industrial Production Methods
Industrial production of 5-Nitropicolinimidamide hydrochloride may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-aminopicolinimidamide hydrochloride, while substitution reactions can introduce various functional groups at the imidamide position .
Wissenschaftliche Forschungsanwendungen
5-Nitropicolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Nitropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitropyridine-2-carboxamidine hydrochloride
- 5-Nitro-1,10-Phenanthroline
- Nicotinamide (Niacinamide)
Uniqueness
5-Nitropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both a nitro group and an imidamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1179361-37-5 |
---|---|
Molekularformel |
C6H7ClN4O2 |
Molekulargewicht |
202.60 g/mol |
IUPAC-Name |
5-nitropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H6N4O2.ClH/c7-6(8)5-2-1-4(3-9-5)10(11)12;/h1-3H,(H3,7,8);1H |
InChI-Schlüssel |
XAFKJRQJSPXMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.